N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

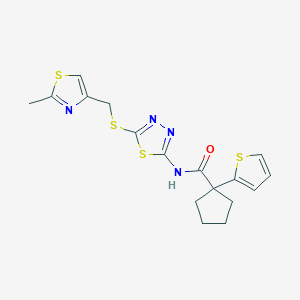

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a (2-methylthiazol-4-yl)methylthio group and at the 2-position with a 1-(thiophen-2-yl)cyclopentanecarboxamide moiety. The cyclopentane group adds lipophilicity, which may influence pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name |

N-[5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS4/c1-11-18-12(9-24-11)10-25-16-21-20-15(26-16)19-14(22)17(6-2-3-7-17)13-5-4-8-23-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRSQYBGHOVENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a nucleophilic substitution reaction using 2-methylthiazole and an appropriate leaving group.

Coupling with Cyclopentanecarboxamide: The final step involves coupling the thiadiazole-thiazole intermediate with cyclopentanecarboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions. For example:

-

Hydrazonoyl Halides + Thiosemicarbazides : Hydrazonoyl halides (e.g., 5a–d in ) react with thiosemicarbazides under basic conditions (e.g., triethylamine) to form thiadiazoles through intermolecular cyclization ( , ).

-

Example reaction:

-

Carboxamide Functionalization

The cyclopentanecarboxamide group is likely introduced via a coupling reaction:

-

Amide Bond Formation : A carboxylic acid derivative (e.g., 1-(thiophen-2-yl)cyclopentanecarboxylic acid) reacts with an amine-functionalized thiadiazole precursor (e.g., 2-amino-1,3,4-thiadiazole) using coupling agents like DCC or EDC ( ).

Thiadiazole Ring Reactivity

-

Electrophilic Substitution : The electron-deficient thiadiazole ring undergoes substitution at position 2 or 5. For example, halogenation or nitration may occur under controlled conditions ( , ).

-

Nucleophilic Attack : The sulfur atoms in the thiadiazole ring can participate in nucleophilic displacement reactions, particularly with amines or thiols ( , ).

Thiophene and Thiazole Moieties

-

Electrophilic Aromatic Substitution : The thiophene ring is prone to electrophilic substitution (e.g., sulfonation, nitration) at the α-position ( ).

-

Oxidation of Thioether : The methylthio group (-SCH) can be oxidized to sulfoxide (-SOCH) or sulfone (-SOCH) using oxidizing agents like HO or mCPBA ( ).

Carboxamide Hydrolysis

Under acidic or basic conditions, the carboxamide group may hydrolyze to form the corresponding carboxylic acid:

Enzyme Inhibition

Thiadiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and tyrosine kinase via interactions with active-site residues ( , ). The thiazole and thiophene groups may enhance binding affinity through π-π stacking or hydrogen bonding.

Antimicrobial Activity

Analogous 1,3,4-thiadiazoles (e.g., 9a–e ) exhibit antimicrobial properties, likely due to disruption of bacterial cell wall synthesis or DNA gyrase inhibition ( , ).

Analytical Characterization Data

Stability and Degradation Pathways

Scientific Research Applications

Case Studies

-

Breast Cancer Cell Lines:

- A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that compounds similar to N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide showed IC50 values of approximately 49.6 µM and 53.4 µM against these cell lines, demonstrating moderate efficacy .

- Liver and Lung Cancer Models:

Data Table: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 49.6 | Caspase activation |

| Compound B | MDA-MB-231 | 53.4 | BAX protein modulation |

| Compound C | HepG-2 | 45.0 | Apoptosis induction |

| Compound D | A549 | 50.0 | Cell cycle arrest |

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial activities against various bacterial strains.

Case Studies

- Bacterial Inhibition:

Data Table: Antimicrobial Activity Summary

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound E | E. coli | 15 |

| Compound F | S. aureus | 18 |

| Compound G | Klebsiella pneumoniae | 12 |

Mechanism of Action

The mechanism of action of N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic derivatives, including:

Physicochemical Properties

- Lipophilicity : The cyclopentane group in the target compound increases logP compared to cyclopropane analogues (e.g., Compound 74), suggesting improved membrane penetration but reduced aqueous solubility.

- Electronic Effects : The thiophen-2-yl group introduces electron-rich aromaticity, contrasting with the electron-withdrawing benzo[d][1,3]dioxol-5-yl group in Compound 74, which may alter binding affinities .

Computational and Crystallographic Analysis

- Software like SHELX and WinGX are critical for resolving crystal structures of similar compounds. The target’s stereochemistry (e.g., cyclopentane conformation) could be validated via these tools.

Research Findings and Implications

- Advantages of Target Compound :

- Enhanced lipophilicity vs. cyclopropane analogues, favoring CNS penetration.

- Dual thiazole/thiophene motifs may synergize in enzyme inhibition.

- No direct bioactivity data yet; inferred efficacy based on structural analogues.

Biological Activity

N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Thiadiazole Ring : This five-membered ring containing two nitrogen atoms is known for its biological activity.

- Thiophene Substituent : The presence of the thiophene ring enhances the compound's interaction with biological targets.

- Cyclopentanecarboxamide : This moiety contributes to the overall stability and bioactivity of the compound.

The molecular formula for this compound is , indicating a complex structure that may facilitate multiple modes of action.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1,3,4-thiadiazole derivatives. The mechanisms through which these compounds exert their effects include:

- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives can interfere with nucleic acid synthesis, leading to apoptosis in cancer cells .

- Targeting Key Kinases : The heteroatoms in thiadiazole rings can interact with kinases involved in tumorigenesis, disrupting cancer cell proliferation .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 (liver cancer) | 0.28 | Inhibition of tubulin polymerization |

| Compound B | A549 (lung cancer) | 0.52 | DNA synthesis inhibition |

| Compound C | MCF-7 (breast cancer) | 4.27 | Apoptosis induction |

2. Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties against various pathogens. Their mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Table 2: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Escherichia coli | 15 µg/mL |

| Compound E | Staphylococcus aureus | 10 µg/mL |

| Compound F | Bacillus megaterium | 20 µg/mL |

3. Anti-inflammatory and Analgesic Effects

Research indicates that certain thiadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This makes them potential candidates for treating chronic inflammatory diseases.

Case Studies

Recent investigations into the biological activity of this compound have yielded promising results:

- Study on HepG2 Cells : A study evaluated the cytotoxic effects of this compound on HepG2 cells and found an IC50 value indicative of significant anticancer activity. The study utilized molecular docking to confirm binding interactions with dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism .

- Antimicrobial Testing : Another study tested this compound against various bacterial strains and reported effective inhibition at low concentrations, suggesting its potential as a new antimicrobial agent .

Q & A

Q. What are the established synthetic routes for preparing N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

The compound’s synthesis likely involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8–9) for precipitation . Adaptations from similar 1,3,4-thiadiazole syntheses include using acetonitrile as a solvent for intermediate formation and DMF with triethylamine for cyclization, with iodine facilitating sulfur cleavage . Optimization may require varying stoichiometry, temperature, or coupling reagents (e.g., HATU or EDCI) for amide bond formation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Essential methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopentane-thiadiazole connectivity .

- Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (using WinGX or ORTEP for Windows) to resolve anisotropic displacement ellipsoids and confirm stereochemistry .

- IR spectroscopy to identify functional groups (e.g., C=O, S–S stretching) .

Q. How can researchers design initial bioactivity assays for this compound?

Prioritize assays aligned with structural analogs’ reported activities, such as:

- Anticancer : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Antimicrobial : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to therapeutic pathways .

Advanced Research Questions

Q. How can structural modifications improve bioactivity while minimizing toxicity?

- Structure-Activity Relationship (SAR) : Systematically replace the thiophene or thiazole moieties with bioisosteres (e.g., furan, pyridine) and compare IC₅₀ values .

- Pharmacophore modeling : Use software like Schrödinger Suite to identify critical hydrogen bond donors/acceptors or hydrophobic regions influencing activity .

- Toxicity screening : Employ zebrafish models or hepatic microsomal stability assays to assess metabolic liabilities .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Statistical rigor : Apply two-tailed Student’s t-tests with Bonferroni correction for multiple comparisons; report mean ± SEM with p ≤ 0.05 thresholds .

- Experimental replication : Standardize cell culture conditions (e.g., passage number, serum lot) and validate assay reproducibility across labs.

- Meta-analysis : Compare datasets using hierarchical clustering or PCA to identify outlier conditions (e.g., pH, solvent polarity) .

Q. How can computational tools enhance crystallographic data interpretation for this compound?

- WinGX/ORTEP : Refine X-ray diffraction data to model thermal ellipsoids and hydrogen-bonding networks; generate publication-quality figures .

- Mercury CSD : Analyze packing diagrams to predict solubility or polymorph stability via Hirshfeld surface analysis .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize reactivity or intermolecular interactions .

Q. What methodologies optimize synthetic yield and scalability for preclinical studies?

- DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) using a factorial design to identify optimal conditions .

- Continuous flow chemistry : Improve reproducibility and reduce side reactions (e.g., oxidation) by controlling residence time and mixing efficiency .

- Green chemistry : Substitute POCl₃ with safer phosphorylating agents (e.g., PEPA) and replace DMF with biodegradable solvents like Cyrene™ .

Methodological Notes

- Synthesis : Adapt protocols from structurally related 1,3,4-thiadiazoles , but confirm regioselectivity via NOE NMR experiments.

- Characterization : Cross-validate crystallographic data with computational models to resolve ambiguities in bond angles or torsion .

- Bioactivity : Use positive controls (e.g., doxorubicin for anticancer assays) and validate target engagement via SPR or ITC binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.